molecular formula C21H23N3O2S B2597341 3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline CAS No. 866843-18-7

3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline

Cat. No. B2597341
CAS RN: 866843-18-7
M. Wt: 381.49
InChI Key: WCSZYEIJCCGYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to “3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline” has been reported in the literature. For instance, the reaction of 3-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in glacial acetic acid affords 5-methyl-2-phenylpyrazolo[3′,4′:4,5]pyrano[3,2-c]quinoline-4,11(2H,5H)-dione .


Molecular Structure Analysis

The molecular structure of “3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline” consists of a quinoline ring attached to a benzenesulfonyl group and a 4-ethylpiperazin-1-yl group.


Chemical Reactions Analysis

The chemical reactions involving compounds similar to “3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline” have been studied. For example, the reaction of 2-(4-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinolin-1-yl)-N-(2-(piperazin-1-yl)ethyl) acetamide with an MIC at 3.9–7.8 μg/mL was found to be slightly less effective than Ciprofloxacin .

Scientific Research Applications

Catalytic Protodeboronation

Background: Pinacol boronic esters are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation remains less explored.

Application: Researchers have reported a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach. This innovative technique enables the formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. By pairing protodeboronation with a Matteson–CH₂–homologation, scientists can access new synthetic pathways for complex molecules .

Biochemical Probes

Target Identification: Scientists use quinoline-based compounds as biochemical probes to study specific biological targets. By modifying the substituents, they can tailor the probe’s affinity and selectivity for proteins, enzymes, or receptors.

These applications highlight the versatility and potential impact of 3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline in various scientific domains. Keep in mind that ongoing research may uncover additional uses for this intriguing compound! 🌟

properties

IUPAC Name

3-(benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-2-23-12-14-24(15-13-23)21-18-10-6-7-11-19(18)22-16-20(21)27(25,26)17-8-4-3-5-9-17/h3-11,16H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSZYEIJCCGYMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)-4-(4-ethylpiperazin-1-yl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.